molecular formula C18H19ClN2O2 B2817960 N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide CAS No. 329722-55-6

N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide

Cat. No. B2817960
CAS RN: 329722-55-6
M. Wt: 330.81
InChI Key: JNZCJUVBCMGZDP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide, also known as CPMP or N-phenylacetyl-L-prolylglycine ethyl ester, is a synthetic compound that has been used in scientific research for its potential pharmacological properties. This compound is a prodrug of the nootropic agent piracetam, which is known to enhance cognitive function in humans.

Mechanism of Action

N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide is believed to work by increasing the release of acetylcholine in the brain, which is a neurotransmitter that plays a key role in learning and memory. It may also enhance the uptake of glucose and oxygen by brain cells, which can improve brain function.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide has been shown to improve cognitive function and memory in animal studies. It has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide in lab experiments is its potential to enhance cognitive function and memory in animal models. However, its effects may be limited by factors such as dosage, route of administration, and individual differences in response.

Future Directions

Further research is needed to fully understand the potential therapeutic applications of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide. Future studies could investigate its effects on specific cognitive functions, such as attention and executive function, as well as its potential use in treating neurological disorders such as Alzheimer's disease and stroke. Additionally, research could explore the optimal dosages and routes of administration for N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide, as well as potential side effects and safety concerns.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide involves the reaction of 4-chloroaniline with ethyl 2-oxo-2-phenylacetate to form N-(4-chlorophenyl)-2-phenylacetamide. This intermediate is then reacted with morpholine in the presence of triethylamine to form N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide.

Scientific Research Applications

N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide has been studied for its potential use in treating cognitive impairment and memory deficits. It has also been investigated for its potential neuroprotective effects in conditions such as Alzheimer's disease and stroke.

properties

IUPAC Name

N-(4-chlorophenyl)-2-morpholin-4-yl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-15-6-8-16(9-7-15)20-18(22)17(14-4-2-1-3-5-14)21-10-12-23-13-11-21/h1-9,17H,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZCJUVBCMGZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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